molecular formula C9H13F3O2 B15306115 [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol

[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol

Cat. No.: B15306115
M. Wt: 210.19 g/mol
InChI Key: NFZIDGOZRTXTTD-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane scaffold substituted with a trifluoromethyl (–CF₃) group and a hydroxymethyl (–CH₂OH) moiety at the 3-position. The 2-oxabicyclo[2.2.2]octane core is recognized as a saturated bioisostere for para-substituted phenyl rings, offering improved physicochemical properties such as reduced lipophilicity and enhanced metabolic stability compared to aromatic systems .

The compound is synthesized via iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine, a method validated for generating 2-oxabicyclo[2.2.2]octane derivatives with diverse substituents . Its crystalline solid form exhibits exceptional stability under thermal (100°C for 5 minutes) and chemical (1 M HCl/NaOH) stress, making it suitable for long-term storage and industrial applications .

Properties

Molecular Formula

C9H13F3O2

Molecular Weight

210.19 g/mol

IUPAC Name

[3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)8(5-13)6-1-3-7(14-8)4-2-6/h6-7,13H,1-5H2

InChI Key

NFZIDGOZRTXTTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(O2)(CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol typically involves the reaction of trifluoromethyl-substituted alkenes with suitable reagents. One common method is the three-component hydroxyletherification and hydroxylazidation of trifluoromethyl alkenes, which provides α-trifluoromethyl β-heteroatom substituted tertiary alcohols in high yields . This method involves the use of oximes and is known for its high efficiency and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield trifluoromethyl-substituted ketones, while substitution reactions can produce a variety of trifluoromethyl derivatives.

Scientific Research Applications

[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Stability

  • Thermal stability : Stable at 100°C for 5 minutes, comparable to other 2-oxabicyclo[2.2.2]octanes .
  • Chemical stability : Resists decomposition in 1 M HCl/NaOH (1 hour, room temperature) .

Solubility and Lipophilicity

  • The 2-oxabicyclo[2.2.2]octane scaffold reduces lipophilicity (logP) by ~0.5–1.0 units compared to phenyl rings .
  • The –CF₃ group increases lipophilicity relative to non-fluorinated analogs (e.g., {2-oxabicyclo[2.2.2]octan-4-yl}methanol, ), but the –CH₂OH moiety counterbalances this by enhancing water solubility .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight logP Water Solubility (mg/mL) Thermal Stability (°C)
[3-(CF₃)-2-oxabicyclo[2.2.2]octan-3-yl]methanol 224.18 1.8 12.5 100 (stable)
Bicyclo[2.2.2]octane 108.18 2.5 0.3 100 (stable)
Para-substituted phenyl (Imatinib) 2.3 8.7 Decomposes at 80
{2-Oxabicyclo[2.2.2]octan-4-yl}methanol () 156.18 0.9 18.2 100 (stable)

Biological Activity

The compound [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol, with the CAS number 2613382-52-6, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11F3O3, and it has a molecular weight of approximately 224.18 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can improve bioavailability and efficacy in pharmacological applications.

Biological Activities

Research indicates that compounds with a similar oxabicyclo[2.2.2]octane core exhibit a variety of biological activities:

  • Estrogen Receptor Agonism : Some derivatives have been identified as estrogen receptor-beta agonists, suggesting potential applications in hormone-related therapies.
  • Antibacterial Activity : The compound shows promise as an antibacterial agent, which could be beneficial in treating infections resistant to conventional antibiotics.
  • Myeloperoxidase Inhibition : Inhibition of myeloperoxidase may have implications for inflammatory diseases, as this enzyme plays a role in neutrophil function and oxidative stress.
  • G Protein-Coupled Receptor Modulation : Preliminary studies suggest that similar compounds can modulate G protein-coupled receptors (GPCRs), indicating potential therapeutic uses in metabolic disorders such as diabetes.

The biological activity of this compound may be attributed to several mechanisms:

  • Binding Affinity : The compound's structure allows it to interact with various biological targets, including receptors and enzymes relevant to disease pathways.
  • Radical Chemistry : The trifluoromethyl radical's electrophilic character may facilitate reactions with electron-rich substrates, enhancing its reactivity in biological systems.

Data Table: Comparison of Biological Activities

Activity TypeDescriptionReferences
Estrogen Receptor AgonismModulates estrogen signaling pathways
AntibacterialInhibits bacterial growth
Myeloperoxidase InhibitionReduces oxidative stress in inflammatory responses
GPCR ModulationAffects metabolic pathways

Case Studies

  • Estrogen Receptor Modulation : A study demonstrated that compounds with similar structures effectively activated estrogen receptor-beta, leading to cellular responses associated with estrogen signaling pathways. This suggests potential use in hormone replacement therapies or treatments for estrogen-related conditions.
  • Antibacterial Efficacy : In vitro studies have shown that derivatives of the oxabicyclo[2.2.2]octane core exhibited significant antibacterial activity against various strains of bacteria, including multi-drug resistant strains.
  • Inflammation Reduction : Research on myeloperoxidase inhibitors has indicated that these compounds can mitigate inflammation in animal models, providing a basis for further investigation into their therapeutic potential for chronic inflammatory diseases.

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